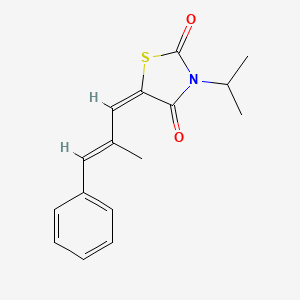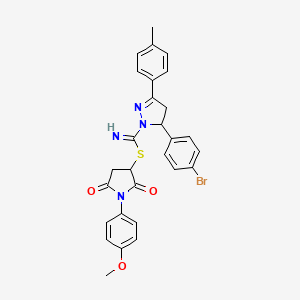
5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has been developed for the treatment of non-small cell lung cancer (NSCLC). This compound is known for its selective inhibition of the T790M mutation, which is a common resistance mechanism in NSCLC patients who have previously been treated with EGFR inhibitors.
作用機序
5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide selectively targets the T790M mutation in the EGFR gene, which is a common resistance mechanism in NSCLC patients who have previously been treated with EGFR inhibitors. By inhibiting this mutation, 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide is able to effectively block the signaling pathway that drives the growth and proliferation of cancer cells.
Biochemical and physiological effects:
5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide has been shown to have a favorable safety profile in clinical trials, with the most common side effects being mild to moderate and easily manageable. These side effects include diarrhea, rash, nausea, and fatigue. In terms of efficacy, 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide has demonstrated a high response rate and a prolonged progression-free survival in patients with T790M-positive advanced NSCLC.
実験室実験の利点と制限
One of the main advantages of using 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide in lab experiments is its high selectivity and potency for the T790M mutation. This allows for a more targeted approach to studying the effects of EGFR inhibition on cancer cells. However, one limitation of using 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide in lab experiments is its high cost, which may limit its availability to some researchers.
将来の方向性
There are several potential future directions for the development and use of 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide in the treatment of NSCLC. One direction is to explore the use of 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide in combination with other targeted therapies or immunotherapies to further improve treatment outcomes. Another direction is to investigate the potential use of 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide in other cancer types that harbor the T790M mutation. Finally, ongoing research is focused on identifying new resistance mechanisms and developing new drugs that can overcome these mechanisms and improve treatment outcomes for NSCLC patients.
合成法
The synthesis of 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide involves several steps, including the preparation of the key intermediate, 2-chloro-5-nitro-N-(2-pyridinylmethyl)benzamide, which is then reduced to the corresponding aniline derivative. This aniline derivative is then reacted with 1-azepanesulfonyl chloride to yield 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide.
科学的研究の応用
5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In a phase I clinical trial, 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide demonstrated a high response rate in patients with T790M-positive advanced NSCLC who had progressed after previous EGFR inhibitor therapy. Subsequent phase II and III trials confirmed the efficacy of 5-(1-azepanylsulfonyl)-2-chloro-N-(2-pyridinylmethyl)benzamide in this patient population.
特性
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-chloro-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c20-18-9-8-16(27(25,26)23-11-5-1-2-6-12-23)13-17(18)19(24)22-14-15-7-3-4-10-21-15/h3-4,7-10,13H,1-2,5-6,11-12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNNOAJMGWJPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-furylmethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)



![2-chloro-5-[(diphenylacetyl)amino]benzamide](/img/structure/B5202530.png)

![N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5202538.png)
![1-cycloheptyl-5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5202539.png)

![allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5202557.png)
![methyl 4-(4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5202565.png)
![1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B5202577.png)